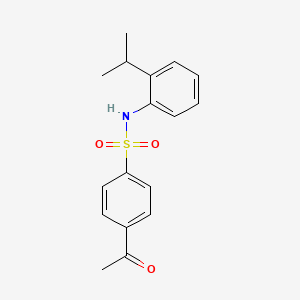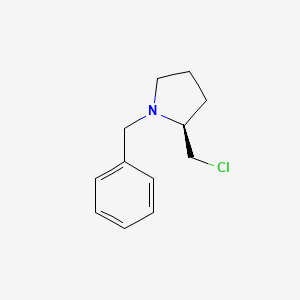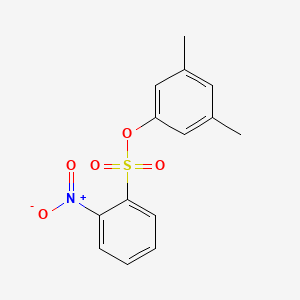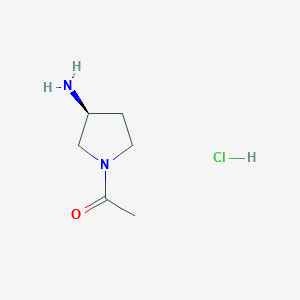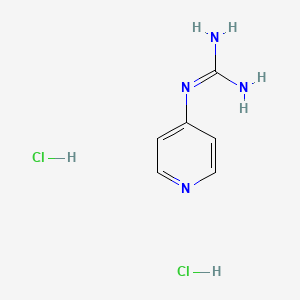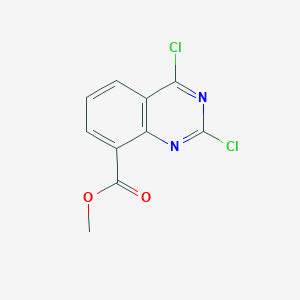
3,3'-Bis(1-pyrenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene-2,2'-diol
Übersicht
Beschreibung
‘3,3'-Bis(1-pyrenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene-2,2'-diol’, commonly known as ‘BINAPY’ is a chiral compound that has been extensively studied due to its potential applications in various fields, including organic synthesis, catalysis, and material science.
Wirkmechanismus
The mechanism of action of BINAPY is based on its chiral properties. It acts as a chiral catalyst, which can selectively catalyze reactions that produce chiral products. The chiral properties of BINAPY arise from its asymmetric structure, which allows it to interact selectively with other chiral molecules.
Biochemical and Physiological Effects
BINAPY has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can interact with biological molecules, such as DNA and proteins. BINAPY has also been shown to exhibit antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using BINAPY in lab experiments is its chiral properties, which allow for the selective synthesis of chiral products. However, the synthesis of BINAPY can be challenging, and it may not be suitable for some reactions due to its bulky structure.
Zukünftige Richtungen
There are many potential future directions for the study of BINAPY. One area of research is the development of new synthesis methods that can overcome the limitations of the current methods. Another area of research is the application of BINAPY in the synthesis of new chiral materials, such as chiral nanoparticles and chiral metal-organic frameworks. Additionally, the study of the biochemical and physiological effects of BINAPY may lead to the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
BINAPY has been widely used in scientific research due to its chiral properties. It has been used as a chiral ligand in various catalytic reactions, including asymmetric hydrogenation, asymmetric allylation, and asymmetric epoxidation. BINAPY has also been used in the synthesis of chiral materials, such as chiral liquid crystals, chiral polymers, and chiral dendrimers.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-3-pyren-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-pyren-1-yl-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H38O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h5-6,9-12,15-28,53-54H,1-4,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNGMKJMXCSEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)C7=C8CCCCC8=CC(=C7O)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bis(1-pyrenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene-2,2'-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid](/img/structure/B3229248.png)
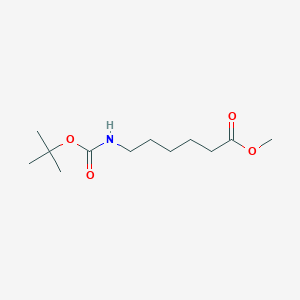
![3-Methyl-5-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3229260.png)

![Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B3229273.png)
